molecular formula C16H10Cl2N4O3S2 B11188599 N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Cat. No.: B11188599
M. Wt: 441.3 g/mol
InChI Key: CUTHUSAKMLRGQL-UHFFFAOYSA-N
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Description

N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrobenzamide group, and a dichlorophenylmethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.

    Introduction of Dichlorophenylmethylsulfanyl Group: The dichlorophenylmethylsulfanyl group is introduced through nucleophilic substitution reactions, where a suitable dichlorophenylmethyl halide reacts with the thiadiazole intermediate.

    Attachment of Nitrobenzamide Group: The final step involves the coupling of the nitrobenzamide group to the thiadiazole derivative, often using amide bond formation techniques such as the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring or the dichlorophenylmethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of thiadiazole derivatives with enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds share the thiadiazole ring and have similar biological activities.

    Indole-3-Acetic Acid Derivatives: These compounds contain thiadiazole moieties and are known for their antibacterial properties.

Uniqueness

N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C16H10Cl2N4O3S2

Molecular Weight

441.3 g/mol

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

InChI

InChI=1S/C16H10Cl2N4O3S2/c17-12-5-4-9(6-13(12)18)8-26-16-21-20-15(27-16)19-14(23)10-2-1-3-11(7-10)22(24)25/h1-7H,8H2,(H,19,20,23)

InChI Key

CUTHUSAKMLRGQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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